N-(3-acetamidophenyl)-2-fluorobenzamide

Description

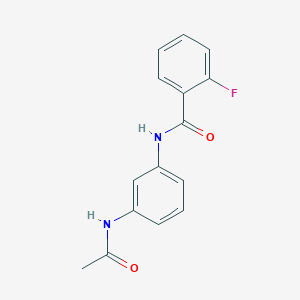

N-(3-acetamidophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 3-acetamidophenylamine moiety. The 3-acetamidophenyl substituent introduces a polar amide group (-NHCOCH₃) at the meta position, contrasting with fluorine substituents in Fo23/Fo22. This group enhances hydrogen-bonding capacity and may influence solubility, crystallinity, and biological activity .

Properties

Molecular Formula |

C15H13FN2O2 |

|---|---|

Molecular Weight |

272.27g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C15H13FN2O2/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20) |

InChI Key |

NEFVXXGLEGOOFE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 3-aminophenyl with acetic anhydride to form 3-(acetylamino)phenyl. This intermediate is then subjected to a coupling reaction with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-acetamidophenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Hydrogen Bonding

Fluorinated Analogs (Fo23 and Fo24)

- Substituents : Fo23 and Fo24 feature trifluorinated aromatic systems (two fluorines on the aniline ring, one on the benzoyl ring).

- Coplanarity : Both exhibit near-coplanar aromatic rings (interplanar angles: 0.5–0.7°) but tilted amide groups (~23° from aromatic planes) due to 1D amide⋯amide hydrogen bonds along crystallographic axes .

- Hydrogen Bonding : Dominated by N–H⋯O=C interactions (e.g., N1⋯O1 = 3.054–3.092 Å) and weaker C–H⋯F contacts (2.12–2.57 Å). Fo24 also displays a rare R²²(12) synthon involving C–H, N–H, and C–F groups .

N-(3-acetamidophenyl)-2-fluorobenzamide

- Substituents : The 3-acetamidophenyl group introduces a bulkier, polar substituent compared to fluorine.

- Predicted Geometry : The acetamido group may disrupt aromatic coplanarity due to steric effects, increasing interplanar angles. The amide group could adopt a conformation balancing intramolecular H-bonding (N–H⋯O=C) and intermolecular interactions with adjacent molecules.

- chain structures).

Physicochemical Properties

Fluorinated Analogs

- NMR Signatures : ¹⁹F NMR peaks for ortho/meta fluorines appear at -114 to -147 ppm, with distinct splitting patterns reflecting substitution geometry .

This compound

Structural Data and Cambridge Structural Database (CSD) Trends

- Fluorinated Benzamides: Over 89 CSD entries exist for mono-/di-/tri-fluorinated benzamides, but trifluorinated variants (e.g., Fo23/Fo24) remain rare . Mixed halogenated analogs (e.g., Cl/F, Br/F) are even less common, highlighting structural knowledge gaps .

- Acetamido Derivatives: No CSD entries for this compound were identified.

Data Tables

Table 1: Key Structural Parameters of Fluorinated Benzamides

Table 2: Comparative Physicochemical Properties

| Property | Fo23/Fo24 | This compound (Predicted) |

|---|---|---|

| Melting Point | Moderate-High | Moderate (polarity vs. packing balance) |

| Solubility | Low in water | Higher in polar solvents |

| Bioactivity | Enzyme inhibition, PET imaging | Enhanced target binding via H-bond donor/acceptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.